molecular formula C9H8BrFO B11873818 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11873818
M. Wt: 231.06 g/mol
InChI Key: JACMFPJCPKHLOE-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8BrFO It is a derivative of indanone, featuring bromine and fluorine substituents on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the bromination and fluorination of an indanone precursor. One common method involves the following steps:

    Bromination: The indanone precursor is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically ketones or aldehydes.

    Reduction: The major products are dehalogenated compounds.

    Substitution: The major products depend on the nucleophile used but can include various substituted indanone derivatives.

Scientific Research Applications

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
  • 5-Bromo-6-fluoro-1H-benzo[d]imidazole
  • 5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione

Uniqueness

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern on the indanone ring, which can confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8BrFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2

InChI Key

JACMFPJCPKHLOE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1O)F)Br

Origin of Product

United States

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